![molecular formula C11H10F3N5O2 B1520789 2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate CAS No. 1241066-68-1](/img/structure/B1520789.png)

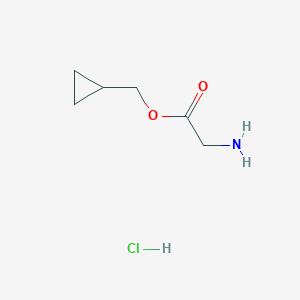

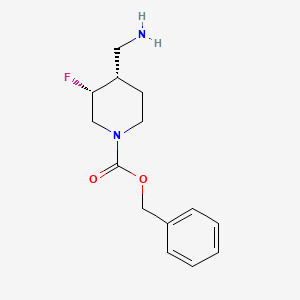

2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate

Overview

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of a trifluoroethyl group (CF3CH2-) and a phenyl group with a tetrazole substituent. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . They are known for their energetic properties and use in pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the carbamate, phenyl, and tetrazole groups. Carbamates are known to undergo hydrolysis, and tetrazoles can participate in various reactions due to their high nitrogen content .Scientific Research Applications

Detection and Sensing Applications

- A novel fluorescent poly(2,7-carbazole) with a side chain related to the functional groups in the compound of interest demonstrated high sensitivity for detecting explosive compounds like TNT and DNT, highlighting its strong electron-donating ability and potential for sensing applications (Nie et al., 2011).

Luminescence and Photoluminescence

- Europium(III) complexes with carbazole-based ligands exhibited intense red emission under blue-light excitation, suitable for luminescence applications. These complexes, including similar functional groups, indicate potential use in developing new phosphors for lighting and display technologies (He et al., 2009).

Synthetic Routes and Derivatives

- Research on the synthesis of N-arylcarbamates with tetrazole fragments and their derivatives provides insights into chemical synthesis methods that could be applicable to the compound , offering a basis for developing novel synthetic routes for related compounds (Velikorodov et al., 2014).

Agricultural Applications

- Solid lipid nanoparticles and polymeric nanocapsules were used for the sustained release of Carbendazim and Tebuconazole, indicating that similar nano-formulations could be developed for the controlled delivery of the compound, potentially in agricultural settings (Campos et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

- Novel host materials for phosphorescence OLEDs, including carbazole and tetrafluorophenylene hybrid compounds, demonstrated significant performance, suggesting that the compound of interest could find applications in the development of materials for OLEDs due to its structural resemblance (Xie & Liu, 2018).

Photovoltaic and Electrochemical Applications

- Studies on asymmetrical streptocyanine dyes, including various substituents, showed significant adsorption and photochemical properties when applied to TiO2 anatase nanoparticles, hinting at the potential use of similar compounds in photovoltaic applications or as sensitizers in solar cells (Harle et al., 2017).

properties

IUPAC Name |

2,2,2-trifluoroethyl N-[2-methyl-5-(tetrazol-1-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2/c1-7-2-3-8(19-6-15-17-18-19)4-9(7)16-10(20)21-5-11(12,13)14/h2-4,6H,5H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFZHIBSZNPRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)

![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)